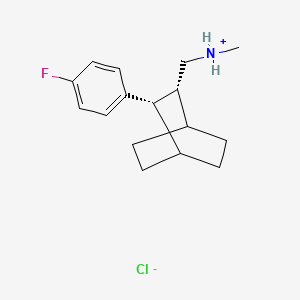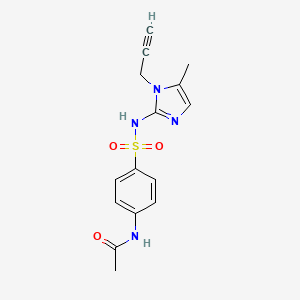
1-Propanol, 1-(p-phenethylphenyl)-2-(1-imidazolyl)-2-methyl-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propanol, 1-(p-phenethylphenyl)-2-(1-imidazolyl)-2-methyl-, hydrochloride is a synthetic organic compound that belongs to the class of imidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanol, 1-(p-phenethylphenyl)-2-(1-imidazolyl)-2-methyl-, hydrochloride typically involves multi-step organic reactions. The process may start with the preparation of the imidazole ring, followed by the introduction of the phenethylphenyl group and the propanol moiety. Common reagents used in these reactions include imidazole, phenethyl bromide, and various catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-Propanol, 1-(p-phenethylphenyl)-2-(1-imidazolyl)-2-methyl-, hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Reduction of the imidazole ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents or nucleophiles like sodium azide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions may introduce new functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or antifungal properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 1-Propanol, 1-(p-phenethylphenyl)-2-(1-imidazolyl)-2-methyl-, hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparación Con Compuestos Similares
Similar Compounds
1-Propanol, 1-(p-phenethylphenyl)-2-(1-imidazolyl)-2-methyl-: The base compound without the hydrochloride salt.
Other Imidazole Derivatives: Compounds like clotrimazole or miconazole, which are used as antifungal agents.
Uniqueness
1-Propanol, 1-(p-phenethylphenyl)-2-(1-imidazolyl)-2-methyl-, hydrochloride is unique due to its specific structural features, which may confer distinct biological activities or chemical reactivity compared to other imidazole derivatives.
Propiedades
Número CAS |
73932-25-9 |
|---|---|
Fórmula molecular |
C21H25ClN2O |
Peso molecular |
356.9 g/mol |
Nombre IUPAC |
2-(1H-imidazol-1-ium-1-yl)-2-methyl-1-[4-(2-phenylethyl)phenyl]propan-1-ol;chloride |
InChI |
InChI=1S/C21H24N2O.ClH/c1-21(2,23-15-14-22-16-23)20(24)19-12-10-18(11-13-19)9-8-17-6-4-3-5-7-17;/h3-7,10-16,20,24H,8-9H2,1-2H3;1H |
Clave InChI |
IDIAWBVTMFYFNZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C(C1=CC=C(C=C1)CCC2=CC=CC=C2)O)[NH+]3C=CN=C3.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


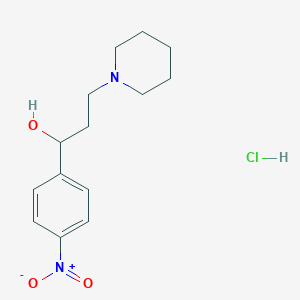
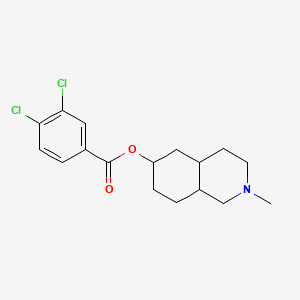
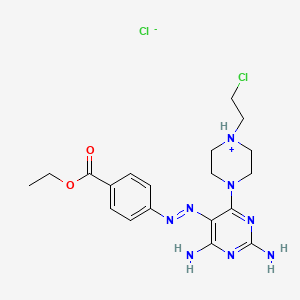
![7,7'-Dimethoxy-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]](/img/structure/B13760988.png)
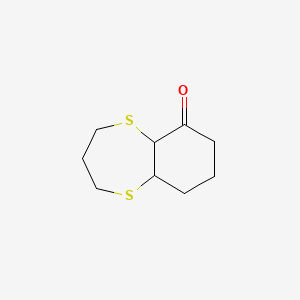

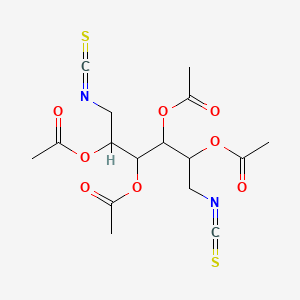
![3-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-5-methyl-1,2-oxazole-4-carboxylic acid](/img/structure/B13761008.png)
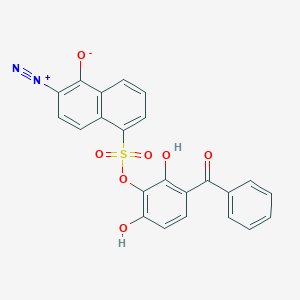
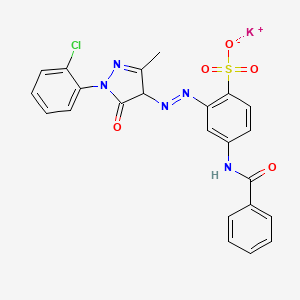
![Acetamide,N-[[4-(aminomethyl)tetrahydro-2H-pyran-4-YL]methyl]-](/img/structure/B13761033.png)
